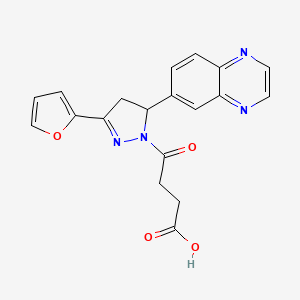
Magnesium;1-methyl-5H-indol-5-ide;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;1-methyl-5H-indol-5-ide;bromide is a compound that combines magnesium, a metal known for its reactivity, with an indole derivative Indole derivatives are significant in various biological and chemical processes due to their unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium;1-methyl-5H-indol-5-ide;bromide typically involves the reaction of 1-methyl-5H-indole with magnesium bromide. This reaction can be carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction is usually performed in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity of the magnesium bromide .
Industrial Production Methods
On an industrial scale, the production of this compound would involve similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be carefully monitored and controlled to maintain the purity and stability of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;1-methyl-5H-indol-5-ide;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the indole derivative.
Reduction: It can be reduced to form more stable magnesium complexes.
Substitution: The bromide ion can be substituted with other nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can yield various substituted indole derivatives .
Aplicaciones Científicas De Investigación
Magnesium;1-methyl-5H-indol-5-ide;bromide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of Magnesium;1-methyl-5H-indol-5-ide;bromide involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the magnesium ion can participate in catalytic processes. The compound’s effects are mediated through pathways involving protein kinases and other signaling molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium;1-methyl-5H-indol-5-ide;chloride
- Magnesium;1-methyl-5H-indol-5-ide;iodide
- Magnesium;1-methyl-5H-indol-5-ide;fluoride
Uniqueness
Magnesium;1-methyl-5H-indol-5-ide;bromide is unique due to its specific reactivity and the properties imparted by the bromide ion. Compared to its chloride, iodide, and fluoride counterparts, the bromide derivative often exhibits different reactivity patterns and stability, making it suitable for specific applications in synthetic and medicinal chemistry .
Propiedades
IUPAC Name |
magnesium;1-methyl-5H-indol-5-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N.BrH.Mg/c1-10-7-6-8-4-2-3-5-9(8)10;;/h3-7H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALXVACFRRNZLS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C[C-]=C2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrMgN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]oxirane-2-carboxamide](/img/structure/B2693732.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2693733.png)



![1,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2693738.png)


![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2693747.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-1-naphthamide](/img/structure/B2693748.png)
![N-(2,4-difluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2693749.png)

